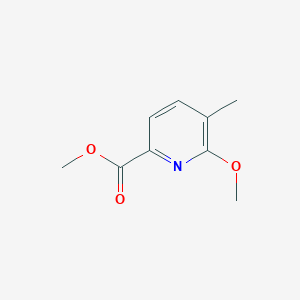

Methyl 6-methoxy-5-methylpicolinate

Description

Methyl 6-methoxy-5-methylpicolinate is a pyridine-derived ester featuring methoxy (-OCH₃) and methyl (-CH₃) substituents at the 6- and 5-positions, respectively. This compound is structurally characterized by a picolinate ester backbone, which imparts distinct electronic and steric properties critical for applications in pharmaceuticals, agrochemicals, and materials science. The methoxy group enhances electron density on the aromatic ring, while the methyl substituent contributes to steric hindrance, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

methyl 6-methoxy-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)10-8(6)12-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMJQBBJVKYJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-5-methylpicolinate typically involves the esterification of 6-methoxy-5-methylpicolinic acid. One common method includes the reaction of 6-methoxy-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-methoxy-5-methylpicolinic acid+methanolH2SO4Methyl 6-methoxy-5-methylpicolinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise catalyst dosing, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 6-methoxy-5-methylpicolinic acid.

Reduction: Formation of 6-methoxy-5-methylpicolinyl alcohol.

Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Methyl 6-methoxy-5-methylpicolinate serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow it to be modified into derivatives that exhibit significant pharmacological properties.

- Pyridine Derivatives : This compound is utilized in the synthesis of pyridine derivatives, which are crucial for developing drugs targeting respiratory disorders, such as cystic fibrosis. The ability to modify the methyl and methoxy groups enhances the biological activity of the resulting compounds .

- Functionalization : The methoxy group in this compound can be replaced or modified to produce a range of derivatives with tailored properties for specific applications. Such modifications can lead to compounds with enhanced lipophilicity or improved solubility, making them more suitable for drug formulations .

Biological Activities

Research indicates that this compound possesses various biological activities that make it a candidate for further investigation in pharmacology.

- Cardiovascular Disease (CVD) Potential : Studies have shown that derivatives of this compound can target multiple proteins associated with cardiovascular diseases, such as MAPK and TNF-α. These interactions suggest a potential role in developing treatments for CVD by modulating these pathways .

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier (BBB) indicates its potential for neuroprotective applications. Its moderate water solubility and high gastrointestinal absorption further support its viability as a therapeutic agent for neurological conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in chemical behavior:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group in the target compound donates electrons via resonance, contrasting with chloro or bromo substituents in analogs (e.g., Methyl 6-chloro-5-methylpicolinate), which withdraw electrons. This difference affects aromatic ring reactivity, such as electrophilic substitution rates .

Physicochemical Properties

Notes:

- The methoxy group enhances solubility in polar aprotic solvents compared to chloro/bromo analogs.

- Brominated derivatives (e.g., Methyl 5-bromo-3-methylpicolinate) exhibit higher molecular weights and lower volatility .

Biological Activity

Methyl 6-methoxy-5-methylpicolinate is a compound of interest in various fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with different biological systems, making it a subject of investigation for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C₉H₉NO₃

- Molecular Weight: 179.17 g/mol

The presence of methoxy and methyl groups on the picolinate structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as a ligand, coordinating with metal ions and influencing enzymatic pathways. The methoxy group enhances its lipophilicity, which may facilitate cell membrane penetration and subsequent biological effects.

Key Mechanisms:

- Enzyme Inhibition: this compound has been shown to inhibit certain enzymes, potentially altering metabolic pathways.

- Receptor Interaction: The compound may bind to specific receptors, modulating signaling pathways that affect cellular functions.

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on various enzymes. A study highlighted its potential to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis, suggesting possible applications in metabolic disorders .

2. Antioxidant Properties

In vitro studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This effect is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage.

3. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory activity by modulating cytokine production in immune cells. This property could be beneficial in treating inflammatory conditions.

Case Study: Enzyme Kinetics

A comprehensive enzyme kinetics study was conducted to evaluate the interaction of this compound with LDH. The results indicated that the compound significantly inhibited LDH activity at micromolar concentrations, suggesting a potential role in regulating metabolic pathways associated with energy production .

Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.